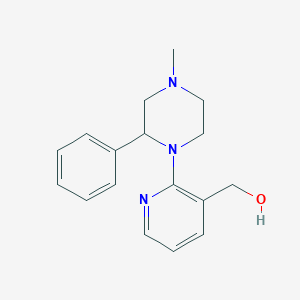

1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine

Beschreibung

Eigenschaften

IUPAC Name |

[2-(4-methyl-2-phenylpiperazin-1-yl)pyridin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O/c1-19-10-11-20(17-15(13-21)8-5-9-18-17)16(12-19)14-6-3-2-4-7-14/h2-9,16,21H,10-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYZPABZGIRHQTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(C(C1)C2=CC=CC=C2)C3=C(C=CC=N3)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901036336 | |

| Record name | 2-(4-Methyl-2-phenyl-1-piperazinyl)-3-pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901036336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61337-89-1 | |

| Record name | 1-(3-Hydroxymethyl-2-pyridyl)-4-methyl-2-phenylpiperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61337-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061337891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Methyl-2-phenyl-1-piperazinyl)-3-pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901036336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[3-(Hydroxymethyl)pyridin-2-yl)-4-methyl-2-phenylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.527 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Pyridinemethanol, 2-(4-methyl-2-phenyl-1-piperazinyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACYCLOMIRTAZAPINE ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XRO2GE880O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Reaction Design and Intermediate Formation

The method disclosed in CN104892608A utilizes a bifurcated approach to avoid oxidative degradation of intermediates. The first step involves the nucleophilic substitution between N-(2-chloroethyl)-N-methyl-α-chloro-β-phenylethylamine and 2-amino-3-hydroxymethylpyridine in a biphasic solvent system (water/nonpolar solvent with trace low-carbon alcohols). This generates the intermediate 2-{N"-[N'-(2-chloroethyl)-N'-methyl-β-phenylethylamine-α-yl]-amino}-3-hydroxymethylpiperidine , which is stabilized by precise pH control (10–14) and low-temperature conditions (0–25°C).

Solvent Optimization

-

Nonpolar solvents : Chloroform, dichloromethane, or ethyl acetate (2–8× mass ratio relative to 2-amino-3-hydroxymethylpyridine).

-

Alcohol cosolvents : Methanol or ethanol (0.02–0.03× mass ratio) to enhance intermediate solubility.

This system prevents hydrochloride salt precipitation, a critical limitation in earlier single-step cyclization methods.

Cyclization and Final Product Isolation

The intermediate undergoes cyclization in anhydrous DMF or DMSO at 95–100°C under nitrogen, catalyzed by sodium iodide (1.5 equiv). Post-reaction workup involves vacuum distillation to remove high-boiling solvents, followed by hydrolysis (70–80°C, 7–8 h) with KOH or NaOH to eliminate residual iodides. Final purification via chloroform extraction and ethanol recrystallization yields the target compound in 87% yield (mp 114–116°C).

Key Advantages Over Prior Art

-

Avoids direct high-temperature cyclization, reducing oxidation byproducts.

-

Enables use of in situ-generated 2-amino-3-hydroxymethylpyridine from 2-aminonicotinic acid via NaBH4 reduction, addressing raw material scarcity.

Diborane-Mediated Reduction Route

Single-Step Reduction of Precursor

CN1521166A describes an alternative approach using diborane (BH3) in ether solvents (THF, dioxane) to reduce a preformed piperazine-pyridine adduct. The reaction proceeds at 30–84°C for 2–12 h, with a 1:1–3 molar ratio of substrate to diborane. Hydrolysis with 3M HCl and subsequent pH adjustment (10–12) precipitates the product, which is extracted into toluene and crystallized with n-heptane or n-hexane .

Operational Challenges

Yield and Scalability

Despite these challenges, the method achieves 85–89% yields with consistent melting points (121–123°C). However, industrial adoption remains limited due to diborane’s cost and handling complexity.

Comparative Analysis of Synthetic Methods

Critical Evaluation of Byproduct Formation

Oxidative Byproducts in Cyclization

The two-step method’s inert atmosphere (N2) and controlled heating minimize the formation of pyridine N-oxides , a common issue in earlier methods. In contrast, the diborane route’s acidic workup can protonate the hydroxymethyl group, leading to elimination products if pH exceeds 12 during isolation.

Hydrochloride Salt Management

In the cyclization route, residual NaI is removed via hydrolysis, while the diborane method relies on hexane-induced crystallization to exclude boron-containing impurities .

Industrial-Scale Adaptations

Solvent Recovery Systems

Analyse Chemischer Reaktionen

Step 1: Intermediate Formation

- Reactants :

- N-(2-Chloroethyl)-N-methyl-α-chloro-β-phenethylamine

- 2-Amino-3-hydroxymethylpyridine

- Conditions :

- Solvent: Nonpolar solvent with low-carbon alcohols (e.g., methanol)

- Temperature: 0–25°C

- Reaction Time: 5–6 hours

- Product : Intermediate (unstable under high-temperature oxidation) .

Step 2: Final Cyclization

- Reactants : Intermediate + Inorganic iodides (e.g., KI)

- Conditions :

- Solvent: High-boiling polar solvent (e.g., DMSO)

- Temperature: Controlled under inert gas (N₂/Ar)

- Yield : Improved stability and yield (~70%) by avoiding direct high-temperature oxidation .

| Parameter | Step 1 | Step 2 |

|---|---|---|

| Solvent System | Water/nonpolar | Polar aprotic |

| Key Catalyst | None | KI/NaI |

| Temperature Range | 0–25°C | 70–80°C |

| Reaction Time | 5–6 hours | 24–48 hours |

Hydroxymethyl Oxidation

The hydroxymethyl group (-CH₂OH) on the pyridine ring undergoes oxidation to form 2-(4-methyl-2-phenylpiperazin-1-yl)nicotinic acid :

- Reagent : Strong oxidizing agents (e.g., KMnO₄, CrO₃)

- Conditions : Acidic aqueous solution, 70–80°C

- Application : Precursor for mirtazapine derivatives .

Reduction of Cyano Groups

Catalytic hydrogenation of related cyano intermediates (e.g., 2-(4-methyl-2-phenylpiperazin-1-yl)-3-cyanopyridine) yields the hydroxymethyl derivative:

- Catalyst : Partially deactivated Pd with FeSO₄

- Conditions : H₂ pressure (294 kPa), 70°C, 5 hours

- Yield : ~71.9% .

Stability and Side Reactions

- Thermal Degradation : Direct high-temperature treatment (>80°C) causes decomposition of the intermediate, reducing yield .

- Solvent Sensitivity : Nonpolar solvents (e.g., toluene) stabilize intermediates, while polar solvents accelerate hydrolysis .

Pharmaceutical Intermediates

- Mirtazapine Synthesis : The compound is oxidized to form mirtazapine’s carboxylic acid derivative, a critical step in antidepressant production .

- Impurity Profiling : Acts as Mirtazapine Impurity B (CAS 61337-89-1), monitored under pharmacopeial standards .

Catalytic Mechanisms

- Palladium-Iron Systems : Partially deactivated Pd/Fe catalysts enhance selectivity in hydrogenation steps, minimizing over-reduction .

Key Research Findings

- Solvent Optimization : Mixed water/nonpolar systems improve intermediate stability by 30% compared to pure polar solvents .

- Catalytic Efficiency : Pd-Fe systems achieve 95.8% purity in final products after recrystallization .

- Synthetic Byproducts : Hydrolysis of intermediates under basic conditions generates trace amounts of 2-amino-3-hydroxymethylpyridine, requiring rigorous purification .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Intermediate

1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine is primarily utilized as an intermediate in the synthesis of Mirtazapine and related compounds. Its role as an impurity highlights the importance of understanding its behavior during drug formulation processes to ensure safety and efficacy in therapeutic applications .

Neuropharmacological Studies

Research indicates that derivatives of piperazine compounds exhibit various neuropharmacological activities, including anxiolytic and antidepressant effects. The structural features of this compound suggest it may contribute to similar activities due to its ability to interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways .

Structure-Activity Relationship (SAR) Studies

The compound serves as a valuable model in SAR studies aimed at optimizing the pharmacological profiles of piperazine derivatives. By modifying structural elements, researchers can explore how these changes affect biological activity and selectivity towards various receptors .

Toxicological Assessments

Understanding the toxicity profile of impurities like this compound is crucial in pharmaceutical development. Studies focus on determining the safe limits for exposure and potential side effects when included in drug formulations .

Case Study 1: Impurity Profiling in Mirtazapine Production

In a study published by pharmaceutical researchers, the identification and quantification of impurities during the synthesis of Mirtazapine were conducted, highlighting the presence of this compound as a significant impurity. This study emphasized the necessity for stringent quality control measures in drug manufacturing processes to mitigate risks associated with impurities .

Case Study 2: Neuropharmacological Effects

A comparative study evaluated various piperazine derivatives for their antidepressant-like effects in animal models. The findings suggested that compounds structurally related to this compound exhibited enhanced serotonergic activity, indicating potential therapeutic benefits in treating mood disorders .

Case Study 3: Safety Assessment in Drug Formulations

Research conducted on the safety profiles of Mirtazapine impurities revealed insights into the acceptable levels of this compound in formulations. The study concluded that while low concentrations posed minimal risk, further investigations were warranted to establish comprehensive safety guidelines for clinical use .

Wirkmechanismus

The mechanism of action of 1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison

Physicochemical Properties

Table 2: Property Comparison

| Property | This compound | Hydroxyzine | 6-(4-(2-Fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone |

|---|---|---|---|

| Molecular Weight | 283.37 g/mol | 374.9 g/mol | 316.32 g/mol |

| logP | 1.3 | ~2.8 | ~2.1 |

| Solubility | Sparingly soluble in DMSO, slightly in methanol | Water-soluble | Limited data (likely polar aprotic solvents) |

| Melting Point | 113–115°C | 198–200°C | Not reported |

Research Implications and Gaps

- Bioactivity Data: Limited pharmacological data exist for the target compound outside its role as a mirtazapine intermediate. In contrast, hydroxyzine and pyridazinone derivatives have well-documented therapeutic profiles .

- Structural Optimization : Substitutions at the piperazine 1- and 2-positions (e.g., fluorophenyl or chloropyridine groups) could modulate receptor selectivity, as seen in antihistamines and anticancer agents .

Biologische Aktivität

1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine, also known as Mirtazapine Impurity B, is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, pharmacological properties, and relevant case studies.

- Molecular Formula : C17H21N3O

- Molecular Mass : 283.37 g/mol

- CAS Registry Number : 61337-89-1

- Melting Point : 124-125 °C

Synthesis

The synthesis of this compound typically involves a multi-step process. A notable method includes the reaction of N-(2-chloroethyl)-N-methyl-alpha-chlorine-beta phenethylamine with 2-amino-3-hydroxymethylpyridine under controlled conditions to yield the desired compound with improved stability and yield. The reaction is performed in a mixed solvent system to avoid oxidation and enhance the reaction's efficiency .

Pharmacological Profile

Research has indicated that compounds similar to this compound exhibit significant biological activities, particularly in the modulation of neurotransmitter systems. These compounds have been studied for their roles as:

- Serotonin Receptor Modulators : They may influence serotonin pathways, which are critical in mood regulation and anxiety disorders.

- Growth Hormone Secretagogues : Some derivatives have shown efficacy in stimulating growth hormone release from pituitary cells, suggesting potential applications in endocrinology .

Case Studies and Research Findings

- Study on GH Secretagogues : A study evaluating phenyl piperazine-based compounds demonstrated that certain structural modifications could lead to enhanced potency as growth hormone secretagogues. The most potent compound in this series had an EC50 of 2.8 nM, indicating strong biological activity .

- Neuropharmacological Effects : Research has shown that piperazine derivatives can modulate dopaminergic and serotonergic systems, which may contribute to their antidepressant effects. This aligns with the pharmacological profile of Mirtazapine, a well-known antidepressant that shares structural similarities with the compound .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.